Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate
Description
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
methyl 1-(2-methoxyphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-13-6-4-3-5-12(13)15(14(17)19-2)9-7-11(16)8-10-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
BWMCERRKIOPBNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Michael Addition of 2-Methoxyphenylacetonitrile and Methyl Acrylate
The synthesis begins with a Michael-type condensation between 2-methoxyphenylacetonitrile and methyl acrylate in the presence of a base such as tetramethylammonium hydroxide. Conducted in tert-butyl alcohol at reflux temperatures, this step yields dimethyl 4-cyano-4-(2-methoxyphenyl)pimelate (Fig. 1A). The nitrile group at position 4 and the ester moieties at positions 1 and 7 are critical for subsequent cyclization.
Cyclization via Alkali-Mediated Dieckmann Reaction
The diester undergoes cyclization using sodium hydride or potassium tert-butoxide in toluene under reflux. This intramolecular ester condensation (Dieckmann cyclization) forms methyl 5-cyano-5-(2-methoxyphenyl)-2-oxocyclohexanecarboxylate. While the initial product features a 2-oxo group, subsequent hydrolysis and decarboxylation adjust the ketone position. For example, heating the cyclized product in acetic acid with sulfuric acid removes the cyano group and relocates the oxo functionality to position 4, yielding the target compound (Fig. 1B).
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Michael Addition | t-BuOH, 80°C, 6 h | 85 | 92% |
| Cyclization | NaH, toluene, reflux, 4 h | 78 | 89% |
| Hydrolysis/Decarboxylation | H<sub>2</sub>SO<sub>4</sub>, AcOH, 120°C, 8 h | 65 | 95% |
Friedel-Crafts Alkylation of Preformed Cyclohexanone Esters
Synthesis of Methyl 4-Oxocyclohexanecarboxylate
Methyl 4-oxocyclohexanecarboxylate is prepared via Claisen condensation of dimethyl succinate with methyl acetoacetate, followed by selective hydrogenation of the resulting α,β-unsaturated ketone. This intermediate serves as the electrophilic scaffold for introducing the 2-methoxyphenyl group.
Friedel-Crafts Alkylation with 2-Methoxyphenyl Grignard Reagent
The cyclohexanone ester undergoes Friedel-Crafts alkylation using a 2-methoxyphenylmagnesium bromide in anhydrous diethyl ether. The reaction proceeds via coordination of the Grignard reagent to the ketone oxygen, followed by nucleophilic attack at the γ-position of the cyclohexanone ring (Fig. 2A). Quenching with ammonium chloride and purification by silica gel chromatography yields the target compound with high regioselectivity.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → rt |
| Reaction Time | 12 h |
| Yield | 72% |
| Diastereomeric Ratio | 9:1 (trans:cis) |
Knoevenagel Condensation-Reductive Amination Sequence
Knoevenagel Condensation for Ring Formation
A Knoevenagel condensation between 2-methoxybenzaldehyde and methyl 4-oxopentanoate in the presence of piperidine forms a conjugated enone. Heating the mixture at 100°C in ethanol induces cyclization, producing a bicyclic intermediate with a latent oxo group.
Reductive Amination and Oxidation
The enone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, followed by oxidation with pyridinium chlorochromate (PCC) to reintroduce the 4-oxo group. Final esterification with methanol and sulfuric acid affords the target compound (Fig. 3A).
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine, EtOH | 68 |
| Reductive Amination | NaBH<sub>3</sub>CN, NH<sub>4</sub>OAc | 75 |
| Oxidation | PCC, CH<sub>2</sub>Cl<sub>2</sub> | 82 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Michael addition-cyclization route offers the highest scalability (gram-scale) but moderate yields due to competing side reactions during decarboxylation. In contrast, the Friedel-Crafts method provides superior regiocontrol but requires stringent anhydrous conditions, limiting industrial applicability. The Knoevenagel approach balances yield and purity but involves toxic reagents like PCC.
Functional Group Tolerance
-
Michael Route : Sensitive to steric hindrance at the 2-methoxyphenyl group.
-
Friedel-Crafts : Tolerates electron-donating substituents on the aryl ring.
-
Knoevenagel : Compatible with α,β-unsaturated esters but prone to over-oxidation.
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-oxocyclohexanecarboxylate.
Reduction: Formation of 1-(2-Methoxyphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the cyclohexanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of analogs:
Key Observations:
- Electron-withdrawing substituents (e.g., -Cl, -NO₂) increase molecular polarity and may reduce solubility in nonpolar solvents. The nitro derivative (CAS 1385694-64-3) exhibits a high boiling point (424.2°C) and density (1.3 g/cm³), likely due to strong intermolecular dipole interactions .
Michael Addition Reactivity
Cyclohexanecarboxylates with aryl substituents are key intermediates in Michael addition reactions. The presence of electron-withdrawing groups (e.g., -Cl, -F) accelerates nucleophilic attack at the carbonyl group, whereas electron-donating groups (e.g., -OCH₃) may slow this process .
Crystal Packing and Conformational Flexibility
X-ray crystallography of analogs reveals substituent-dependent conformational preferences:
- Dichlorophenyl derivatives (e.g., CAS 1408058-16-1) adopt distorted envelope or screw-boat conformations in the cyclohexane ring due to steric clashes between substituents .
- Methoxy-substituted analogs (hypothetical for the target compound) are expected to exhibit less steric strain, favoring half-chair conformations similar to the 4-chlorophenyl derivative (CAS 1363165-99-4) .
Biological Activity
Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : Contains a methoxy group, a cyclohexanecarboxylate moiety, and an oxo group.
- Molecular Formula : CHO
- Molecular Weight : 222.25 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds demonstrated antiproliferative effects against various human cancer cell lines, including melanoma (A375, G-361), breast (MCF7), endometrial (HeLa), lung (A549), and prostate (DU145) cancers. The observed IC values ranged from approximately 1.4 μM to 20 μM, indicating varying degrees of potency across different cell types .
| Cell Line | IC (μM) |
|---|---|
| A375 | 9.9 ± 0.1 |
| G-361 | 1.4 ± 0.4 |
| MCF7 | 10.7 ± 0.1 |
| HeLa | 12.3 ± 1.8 |
| A549 | 20.0 ± 2.0 |
| DU145 | 15.1 ± 4.8 |
Neuroprotective Effects
In addition to its anticancer potential, this compound may also exhibit neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases . The neuroprotective mechanisms often involve modulation of acetylcholinesterase activity or antioxidant pathways.
Case Studies and Research Findings
Case Study: Antiproliferative Activity Assessment
A study assessed the antiproliferative activity of related compounds in vitro against a panel of cancer cell lines. The results indicated that while some compounds showed comparable potency to established chemotherapeutics like etoposide, others displayed significantly lower efficacy depending on the cancer type .
Pharmacokinetics
Pharmacokinetic studies on similar compounds revealed favorable profiles with rapid absorption and significant half-lives in circulation, suggesting that this compound could be a viable candidate for further development .
Q & A
Basic: What are the common synthetic routes for Methyl 1-(2-Methoxyphenyl)-4-oxocyclohexanecarboxylate?
Methodological Answer:
The compound is typically synthesized via Michael addition of methyl acetoacetate to substituted chalcones under basic conditions. For example:
- Procedure : Reflux a chalcone derivative (e.g., 2-methoxyphenyl chalcone) with methyl acetoacetate in absolute ethanol using 10% NaOH as a catalyst for 8–12 hours. Isolate the product via cooling and filtration .
- Key Variables : Reaction time, base concentration, and solvent polarity influence yield and purity. Ethanol is preferred for its ability to solubilize both reactants and stabilize intermediates .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
X-ray crystallography is the gold standard:
- Puckering Parameters : Analyze cyclohexenone ring conformations (e.g., envelope, half-chair, screw-boat) using Cremer-Pople parameters (Q, θ, φ). For example, θ = 57.3° (envelope) vs. 112° (screw-boat) .
- Dihedral Angles : Measure angles between aromatic substituents (e.g., 89.9° between 2-methoxyphenyl and adjacent groups) to assess steric effects .
- Intermolecular Interactions : Identify weak C–H···O and C–H···Cl contacts (2.5–3.0 Å) to explain packing stability .
Advanced: What conformational variations are observed in the cyclohexenone ring, and how do they affect reactivity?
Methodological Answer:
- Disorder Modeling : Crystallographic data may show dual occupancy (e.g., 68.4% envelope vs. 31.6% screw-boat conformers) due to steric strain from substituents .
- Reactivity Implications : Envelope conformers favor nucleophilic attack at the carbonyl, while screw-boat conformers may hinder access due to axial substituents .
- Validation : Use DFT calculations to compare experimental and theoretical puckering parameters .
Advanced: How to analyze intermolecular interactions in the crystal lattice for stability insights?
Methodological Answer:
- Hydrogen Bonding : Map C–H···O interactions (e.g., 2.8–3.0 Å) using Mercury software to visualize chains or layers .
- π-Stacking : Measure centroid distances between aromatic rings (>4.0 Å suggests weak interactions).
- Thermal Motion : Analyze anisotropic displacement parameters (ADPs) to assess rigidity of the lattice .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR : Confirm substituent positions via (e.g., methoxy protons at δ 3.8–4.0 ppm) and NMR (carbonyl at δ 205–210 ppm).
- IR : Identify carbonyl stretches (1700–1750 cm) and ester C–O (1250–1300 cm).
- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced: How to design derivatives for biological activity screening?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 4-oxo position to enhance electrophilicity for nucleophilic additions .
- Spirocyclic Derivatives : React the cyclohexenone with hydrazines or hydroxylamines to form pyrazoles/isoxazoles, which are bioactive scaffolds .
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase) using in vitro assays .
Advanced: What challenges arise in optimizing reaction yields and purity?
Methodological Answer:
- Byproduct Formation : Monitor via TLC/HPLC to address aldol condensation byproducts from excess base .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve chalcone solubility while avoiding ester hydrolysis.
- Catalyst Screening : Test alternatives to NaOH (e.g., KCO) to reduce side reactions .
Basic: What is the compound’s role as a synthon in heterocyclic chemistry?
Methodological Answer:
- Spiro Compounds : React with indoles or pyrroles under acidic conditions to form spiro[indole-3,4'-cyclohexenones] .
- Isoxazoles/Pyrazoles : Condense with hydroxylamine or hydrazine to form 5-membered heterocycles .
- Quinazoline Precursors : Use in annulation reactions with amidines to build fused rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
